Synthesis and Characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate: A Technical Guide
Synthesis and Characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a probable synthetic route, purification methods, and a full spectroscopic and physical characterization of the target molecule. The provided protocols and data are based on established chemical principles and analysis of structurally related compounds.
Synthesis
The synthesis of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is most effectively achieved through the N-sulfonylation of Methyl azetidine-3-carboxylate. A standard and robust method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[1][2][3][4][5]
The starting material, Methyl azetidine-3-carboxylate hydrochloride, is commercially available. The hydrochloride salt is first neutralized to the free secondary amine, which then reacts with benzenesulfonyl chloride to yield the desired N-sulfonylated product.
Synthesis Workflow
Caption: Synthetic pathway for Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.
Experimental Protocol: Synthesis
Materials:
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Methyl azetidine-3-carboxylate hydrochloride
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Benzenesulfonyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Preparation of the Free Amine: To a stirred suspension of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
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N-Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for purification.
Characterization
The structure and purity of the synthesized Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate can be confirmed by a combination of spectroscopic methods and physical property measurements.
Characterization Workflow
Caption: Experimental workflow for the characterization of the synthesized compound.
Predicted Spectroscopic and Physical Data
The following tables summarize the expected quantitative data for Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.90 | d | 2H | Ar-H (ortho to SO₂) | ~8.0 |
| ~7.65 | t | 1H | Ar-H (para to SO₂) | ~7.5 |
| ~7.55 | t | 2H | Ar-H (meta to SO₂) | ~7.8 |
| ~4.20 | t | 2H | -CH₂-N | ~8.5 |
| ~4.05 | t | 2H | -CH₂-CH- | ~8.5 |
| ~3.75 | s | 3H | -OCH₃ | - |
| ~3.60 | p | 1H | -CH-CO₂Me | ~8.5 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O (ester) |
| ~138.0 | C (ipso-SO₂) |
| ~133.5 | C-H (para-Ar) |
| ~129.0 | C-H (meta-Ar) |
| ~127.5 | C-H (ortho-Ar) |
| ~53.0 | -CH₂-N |
| ~52.5 | -OCH₃ |
| ~35.0 | -CH-CO₂Me |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1350 | Strong | S=O asymmetric stretching (sulfonamide) |
| ~1160 | Strong | S=O symmetric stretching (sulfonamide) |
| ~1450, ~1580 | Medium-Weak | C=C stretching (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-SO₂]⁺ | Loss of sulfur dioxide |
| [M-C₆H₅SO₂]⁺ | Loss of benzenesulfonyl group |
| [M-CO₂CH₃]⁺ | Loss of carbomethoxy group |
Table 5: Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₄S |
| Molecular Weight | 271.30 g/mol |
| Appearance | White to off-white solid or colorless oil |
Detailed Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be recorded on a spectrometer using KBr pellets or as a thin film on NaCl plates. The spectrum will be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.
Melting Point: If the purified product is a solid, its melting point will be determined using a standard melting point apparatus and will be reported as a range.
This guide provides a robust framework for the synthesis and comprehensive characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate. The successful execution of these protocols will yield the target compound in high purity, suitable for further applications in research and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
